6-Bromo-1-(4-chlorophenyl)hexan-1-one
Description
6-Bromo-1-(4-chlorophenyl)hexan-1-one (CAS: 7295-50-3) is a halogenated aromatic ketone featuring a 6-bromohexanoyl chain attached to a 4-chlorophenyl group. Its molecular formula is C₁₂H₁₄BrClO (mol. wt. 289.14), with a ketone functional group at position 1 and bromine at position 6 of the hexanone backbone . This compound is synthesized via Friedel-Crafts acylation, where 4-chlorophenyl derivatives react with bromohexanoyl chloride in the presence of Lewis acids like AlCl₃ under inert conditions . Key applications include its role as an intermediate in pharmaceuticals and liquid crystal synthesis, particularly in heliconical smectic phases .
Properties
CAS No. |
188973-55-9 |
|---|---|
Molecular Formula |
C12H14BrClO |
Molecular Weight |
289.59 g/mol |
IUPAC Name |
6-bromo-1-(4-chlorophenyl)hexan-1-one |
InChI |
InChI=1S/C12H14BrClO/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2 |
InChI Key |
ACYXJCNPVZLJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 6-Bromo-1-(4-iso-propylphenyl)hexan-1-one (1e)
- Structure : Features an iso-propyl group instead of chlorine at the para position.
- Synthesis : Yield: 65%; characterized by distinct NMR shifts: ¹H-NMR (7.89 ppm, d, J = 8.40 Hz for aromatic protons) and ¹³C-NMR (199.66 ppm for carbonyl carbon) .
- Key Difference : The bulky iso-propyl group reduces electrophilicity at the carbonyl carbon compared to the electron-withdrawing chlorine in the target compound, altering reactivity in nucleophilic additions.
(b) 6-Bromo-1-(4-iso-butylphenyl)hexan-1-one (1g)
- Structure : Substitutes chlorine with an iso-butyl group.
- Synthesis : Yield: 68%; ¹H-NMR shows additional signals at 2.21 ppm (d, J = 7.21 Hz) for the iso-butyl chain .
- Key Difference : Increased hydrophobicity (higher LogP) due to the iso-butyl group, impacting solubility in polar solvents.
Halogen-Substituted Analogues
(a) 6-Chloro-1-(4-chlorophenyl)hexan-1-one
- Structure : Replaces bromine with chlorine at position 4.
- Properties : Lower molecular weight (244.04 vs. 289.14) and reduced steric bulk. Experimental LogP: 4.32 vs. ~5.0 (estimated for the bromo analogue), indicating lower lipophilicity .
- Reactivity : Chlorine’s weaker leaving-group ability compared to bromine slows down nucleophilic substitution reactions.
(b) 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
- Structure: Shorter chain (butanone vs. hexanone) with additional chlorine at position 3.
- Applications : Used in agrochemical research (e.g., pyrethroid derivatives) due to enhanced electrophilicity from dual halogenation .
Hydroxyphenyl Derivatives
(a) 6-Bromo-1-(4-hydroxyphenyl)hexan-1-one
- Structure : Hydroxyl group replaces chlorine at the para position.
- Properties : Increased polarity (PSA: ~17.07 vs. 17.07 for the chloro analogue) due to hydrogen-bonding capability .
- Synthesis Sensitivity : Requires protection of the hydroxyl group during Friedel-Crafts acylation to prevent side reactions .
(b) 6-Bromo-1-(5-fluoro-2-hydroxyphenyl)hexan-1-one
- Structure : Combines fluorine and hydroxyl substituents on the aromatic ring.
- Unique Feature : Fluorine’s strong electron-withdrawing effect enhances ketone electrophilicity, while the hydroxyl group enables chelation with metal catalysts .
Physicochemical and Spectroscopic Data Comparison
| Compound Name | Molecular Weight | LogP | ¹H-NMR (Key Signals) | Key Applications |
|---|---|---|---|---|
| 6-Bromo-1-(4-chlorophenyl)hexan-1-one | 289.14 | ~5.0 | 3.42 ppm (t, J = 6.79 Hz, CH₂Br) | Liquid crystals, intermediates |
| 6-Chloro-1-(4-chlorophenyl)hexan-1-one | 244.04 | 4.32 | 3.40 ppm (t, CH₂Cl) | Pharmaceutical intermediates |
| 6-Bromo-1-(4-iso-propylphenyl)hexan-1-one | 281.19 | ~5.5 | 1.26 ppm (d, J = 6.93 Hz, CH₃) | Organic synthesis |
| 6-Bromo-1-(4-hydroxyphenyl)hexan-1-one | 275.14 | ~3.8 | 5.20 ppm (s, OH) | Chelation studies |
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